molecular formula C7H10N2O4 B2859904 5-Ethyl-5-(hydroxymethyl)-1,3-diazinane-2,4,6-trione CAS No. 98334-91-9

5-Ethyl-5-(hydroxymethyl)-1,3-diazinane-2,4,6-trione

Cat. No. B2859904
CAS RN: 98334-91-9
M. Wt: 186.167
InChI Key: UMDNUJFZDRNEKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-Ethyl-5-(hydroxymethyl)-1,3-diazinane-2,4,6-trione” is a synthetic biomaterial that is widely used in the field of regenerative tissues . It is also known as "5-ethyl-5-(hydroxymethyl)-β,β-dimethyl-1,3-dioxane-2-ethanol diacrylate (EHD)" . This compound is used in the creation of polymeric scaffolds, which are designed to guide tissue repair .


Molecular Structure Analysis

The conformational transformations of 5-ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane in the gas phase, as well as in mixtures with chloroform, DMSO, benzene, and water, have been studied using computer simulation at the DFT PBE/3 ζ level of theory .


Chemical Reactions Analysis

Cyclic acetal monomers, having two vinyl groups (crosslinker), are helpful for the preparation of hydrolytically degradable polymeric network . For example, hydrogels containing 2-[5-ethyl-5-(hydroxymethyl)-1,3-dioxan-2-yl]-2-methylpropanol diacrylate (EHD) and poly(ethylene glycol) diacrylate (PEGDA) have been synthesized via free radical polymerization of the two diacrylate monomers by redox initiation .

Scientific Research Applications

Conformational Analysis in Organic Chemistry

5-Ethyl-5-(hydroxymethyl)-1,3-diazinane-2,4,6-trione: has been utilized in conformational studies to understand its behavior in various solvents. Through computer simulations and NMR spectroscopy, researchers can determine the predominant conformers of the compound in different environments . This information is crucial for predicting the reactivity and interaction of the compound with other molecules.

Gene Delivery Systems

This compound is a key monomer in the synthesis of polymeric scaffolds used for gene delivery. Specifically, it has been used to create scaffolds that can release therapeutic plasmids encoding insulin-like growth factor-1 (IGF-1) and green fluorescent protein (GFP), which are potential treatments for skeletal muscle regeneration .

Biodegradable Polymer Networks

The cyclic acetal monomers derived from 5-Ethyl-5-(hydroxymethyl)-1,3-diazinane-2,4,6-trione are instrumental in creating hydrolytically degradable polymeric networks. These materials have applications in tissue engineering, where they can be used to guide tissue repair and control the release of therapeutic agents .

Cytotoxicity Studies

Researchers have investigated the cytotoxic properties of esters derived from this compound on various cell lines. Understanding the cytotoxicity is essential for developing safe and effective pharmaceuticals and for evaluating potential side effects of new compounds .

Antioxidant Properties

The compound’s derivatives have been studied for their antioxidant properties using in vitro oxidative stress models. Antioxidants are vital for protecting cells from damage caused by free radicals, and these studies contribute to the development of new antioxidant therapies .

Synthetic Approaches in Polymer Chemistry

The compound is involved in synthetic approaches for designing biodegradable and biocompatible polymers. By incorporating cyclic acetal groups into polymers, researchers can create materials with specific functionalities for medical and industrial applications .

Safety and Hazards

The safety data sheet for “5-Ethyl-5-(hydroxymethyl)-1,3-diazinane-2,4,6-trione” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to handle the substance with care, wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

5-ethyl-5-(hydroxymethyl)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4/c1-2-7(3-10)4(11)8-6(13)9-5(7)12/h10H,2-3H2,1H3,(H2,8,9,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDNUJFZDRNEKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-5-(hydroxymethyl)-1,3-diazinane-2,4,6-trione

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